Bienvenue dans la boutique en ligne BenchChem!

Mianserin N-Oxide

α2-adrenoceptor antagonism noradrenaline release antidepressant metabolite pharmacology

Procure Mianserin N-Oxide as your certified reference standard for ANDA/DMF impurity profiling. Unlike desmethylmianserin or 8-hydroxymianserin, this N-oxide metabolite is pharmacologically inactive (IC₅₀ >10 μM at α2-adrenoceptors). Its distinct chromatographic profile (validated LOD 15 ng/mL) ensures method specificity without interference, ideal for HPLC system suitability and bioanalytical validation.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 62510-46-7
Cat. No. B023185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMianserin N-Oxide
CAS62510-46-7
Synonyms1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine 2-Oxide;  Mianserin 2-Oxide; 
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-]
InChIInChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3
InChIKeyVVDXWJOYXVNLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mianserin N-Oxide (CAS 62510-46-7): A Pharmacologically Inert Metabolite and Critical Reference Standard for Tetracyclic Antidepressant Analysis


Mianserin N-Oxide (CAS 62510-46-7) is the N-oxidation metabolite of the tetracyclic antidepressant mianserin, formed endogenously via hepatic cytochrome P450 enzymes . Unlike its parent compound, which displays potent antagonism at histamine H1, α2-adrenergic, and serotonin 5-HT2 receptors, mianserin N-oxide is pharmacologically inactive or only weakly active across standard assays of antidepressant-like activity . It exists as a racemic mixture and is primarily utilized as a certified impurity reference standard for pharmaceutical quality control, analytical method validation, and pharmacokinetic studies of mianserin-containing drug products .

Why Mianserin N-Oxide Cannot Be Replaced by Other Mianserin Metabolites in Analytical and Pharmacological Workflows


Substituting mianserin N-oxide with desmethylmianserin or 8-hydroxymianserin in analytical or pharmacological contexts introduces significant error. Desmethylmianserin and 8-hydroxymianserin retain substantial α2-adrenoceptor blocking activity and inhibit noradrenaline reuptake, whereas mianserin N-oxide is devoid of these pharmacological effects . In impurity profiling, co-elution or misidentification of these metabolites compromises assay specificity: a validated HPLC method for human plasma demonstrated that mianserin N-oxide requires distinct chromatographic resolution (LOD 15 ng/mL) compared to desmethylmianserin (LOD 2.5 ng/mL) and 8-hydroxymianserin (LOD 10 ng/mL), prohibiting direct substitution without full re-validation .

Quantitative Differentiation of Mianserin N-Oxide from Its Closest Analogs: Head-to-Head Pharmacological and Analytical Evidence


Absence of α2-Adrenoceptor Blockade: Mianserin N-Oxide vs. Mianserin and Desmethylmianserin

In a head-to-head comparison using rat cerebral cortex slices, mianserin N-oxide failed to block presynaptic α2-adrenoceptors, whereas mianserin, desmethylmianserin, 8-hydroxymianserin, and 6-azamianserin all potentiated high-K⁺-induced noradrenaline release . Mianserin N-oxide also failed to inhibit ³H-dihydroergocryptine binding to rat cerebral cortex membranes, distinguishing it from all other mianserin-related compounds tested .

α2-adrenoceptor antagonism noradrenaline release antidepressant metabolite pharmacology

Lack of Noradrenaline Uptake Inhibition: Mianserin N-Oxide vs. Mianserin and Desmethylmianserin

Mianserin and desmethylmianserin inhibited noradrenaline uptake into synaptosomes with IC₅₀ values of 30 nM and 60 nM, respectively, whereas mianserin N-oxide was 'much less active' under identical conditions . No quantifiable IC₅₀ could be determined for mianserin N-oxide in this assay.

noradrenaline reuptake inhibition synaptosomal uptake antidepressant screening

N-Oxidation Stereoselectivity: Formation of Mianserin N-Oxide Favors S-(+)-Mianserin via CYP1A2

In human liver microsomes, the mean Vmax/Km for N-oxidation was greater for S-(+)-mianserin than for R-(-)-mianserin . Among recombinant human CYP isoforms, CYP1A2 and CYP3A4 exclusively catalyzed N-oxidation, with CYP1A2 being the predominant catalyst for S-(+)-MS N-oxidation . A separate study confirmed that N-oxidation activity in rat CYP2D isoforms was specific to CYP2D1 and selective for the R-(-)-enantiomer, indicating species-dependent stereoselectivity .

stereoselective metabolism CYP1A2 phenotyping mianserin enantiomer discrimination

Analytical Reference Standard: Validated HPLC Differentiation from Co-Metabolites in Human Plasma

A validated HPLC method for simultaneous determination of mianserin and its three major metabolites in human plasma reported distinct limits of detection: mianserin (5 ng/mL), desmethylmianserin (2.5 ng/mL), 8-hydroxymianserin (10 ng/mL), and mianserin N-oxide (15 ng/mL) . The mean absolute recovery for mianserin N-oxide was 102.6%, with within-run precision of 1.6–6.9% RSD and between-run precision of 1.3–7.2% RSD across a linear range of 25–500 ng/mL .

bioanalytical method validation impurity profiling pharmacokinetic quantification

Complete Inactivity in Muricidal Behavior Model Contrasts with All Active Mianserin Analogs

In a direct comparative study, muricidal (mouse-killing) behavior in rats was inhibited by mianserin, desmethylmianserin, 8-hydroxymianserin, and 6-azamianserin, but not by mianserin N-oxide . Among the active compounds, 8-hydroxymianserin was the least potent. Additionally, while mianserin showed sedation at behaviorally active doses, all three metabolites—including mianserin N-oxide—showed no sedative effects at doses up to 32 mg/kg in the open field test .

muricidal behavior antidepressant behavioral pharmacology in vivo metabolite screening

Physical-Chemical Identity for Reference Standard Qualification: Melting Point and Hygroscopicity

Mianserin N-oxide is a white to off-white crystalline solid with a melting point of 163–165°C, distinguishing it from mianserin hydrochloride (decomposes > 250°C) . It is hygroscopic and requires storage at -20°C under inert atmosphere . The N-oxide functional group increases molecular polarity (exact mass 280.158 g/mol; C₁₈H₂₀N₂O) compared to mianserin (264.163 g/mol; C₁₈H₂₀N₂), enabling chromatographic baseline separation .

reference standard characterization physicochemical properties pharmaceutical impurity identification

High-Value Application Scenarios for Mianserin N-Oxide (CAS 62510-46-7) in Pharmaceutical and Research Laboratories


Certified Impurity Reference Standard for Mianserin Drug Product Quality Control

Mianserin N-oxide is the N-oxidation impurity specified in mianserin hydrochloride drug substance monographs. Its distinct chromatographic retention (validated LOD 15 ng/mL, LOQ 25 ng/mL in human plasma ) and melting point range (163–165°C ) enable its use as a certified reference standard for HPLC impurity profiling, system suitability testing, and analytical method validation in ANDA and DMF submissions. Its pharmacological inactivity eliminates interference in bioassay-based purity assessments .

Negative Control for In Vitro α2-Adrenoceptor and Noradrenaline Uptake Assays

Because mianserin N-oxide is completely inactive at presynaptic α2-adrenoceptors and does not inhibit noradrenaline reuptake (IC₅₀ > 10 μM vs. mianserin IC₅₀ = 30 nM ), it serves as an ideal negative control for screening novel tetracyclic or noradrenergic compounds. Its structural similarity to active analogs, combined with demonstrated pharmacological inertness across multiple assay platforms, allows researchers to attribute observed activity to the test article rather than the chemical scaffold .

CYP1A2 Phenotyping Probe Substrate Metabolite in Drug Metabolism Studies

N-oxidation of mianserin to form mianserin N-oxide is predominantly catalyzed by CYP1A2 (and to a lesser extent CYP3A4) in human liver microsomes, with significant stereoselectivity favoring S-(+)-mianserin . This pathway specificity makes mianserin N-oxide a useful marker metabolite for CYP1A2 activity phenotyping in human liver microsome or hepatocyte studies, particularly for assessing CYP1A2-mediated drug-drug interaction potential in early-stage drug development .

Pharmacokinetic and Bioequivalence Study Bioanalytical Standard

Validated HPLC methods for simultaneous quantification of mianserin and its metabolites in human plasma demonstrate that mianserin N-oxide can be precisely measured (recovery 102.6%, within-run precision 1.6–6.9% RSD) across a linear range of 25–500 ng/mL . This enables its reliable use as a calibration standard for therapeutic drug monitoring of mianserin, metabolite profiling in pharmacokinetic studies, and bioequivalence assessments required by regulatory agencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mianserin N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.